molecular formula C8H5F3N2OS B12347484 6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one

6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12347484
M. Wt: 234.20 g/mol
InChI Key: PNUXCFILELAYFN-UHFFFAOYSA-N
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Description

6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a trifluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group. This is followed by cyclization to form the thieno[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the case of its use as an acaricide, the compound disrupts the normal physiological processes of mites, leading to their death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(14)12-3-13-7(5)15-4/h1,3,5H,2H2

InChI Key

PNUXCFILELAYFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC(=O)C21)CC(F)(F)F

Origin of Product

United States

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